1-(Bromomethyl)-1-butylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-butylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl and a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-butylcyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of cyclopropylmethyl ketone with bromine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an α-bromoketone intermediate, which undergoes further transformation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-1-butylcyclopropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted cyclopropane derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding 1-butylcyclopropane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted cyclopropane derivatives (e.g., cyclopropylamines, cyclopropyl nitriles).
- Cyclopropylcarboxylic acids.
- 1-Butylcyclopropane.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-butylcyclopropane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-butylcyclopropane involves its interaction with various molecular targets and pathways:
Molecular Targets: The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids.
Pathways Involved: The compound can participate in alkylation reactions, leading to modifications of biomolecules and affecting their function.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-1-butylcyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-ethylcyclopropane: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness: 1-(Bromomethyl)-1-butylcyclopropane is unique due to the combination of its bromomethyl and butyl substituents, which confer distinct reactivity and properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H15Br |
---|---|
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-butylcyclopropane |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-8(7-9)5-6-8/h2-7H2,1H3 |
InChI-Schlüssel |
YRHKJUDUYBGOCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.